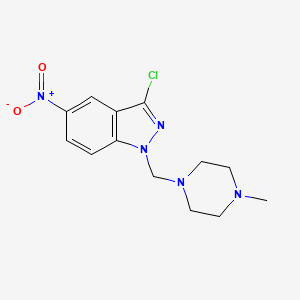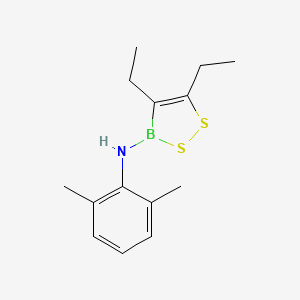
N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine is an organic compound that features a unique combination of aromatic and boron-containing structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine typically involves the reaction of 2,6-dimethylaniline with boron-containing reagents under controlled conditions. One common method involves the use of boron trichloride (BCl3) and a suitable base to facilitate the formation of the dithiaborol ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-hydride species.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the boron-containing moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT) in cancer treatment.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism by which N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with biomolecules, affecting their function and activity. Additionally, the aromatic ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- N-(2,6-Dimethylphenyl)-2-aminobenzothiazole
- N-(2,6-Dimethylphenyl)-2-aminobenzoxazole
- N-(2,6-Dimethylphenyl)-2-aminobenzimidazole
Uniqueness
N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine is unique due to its dithiaborol ring structure, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the boron-containing moiety or have different heterocyclic structures.
特性
CAS番号 |
89337-95-1 |
|---|---|
分子式 |
C14H20BNS2 |
分子量 |
277.3 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-4,5-diethyldithiaborol-3-amine |
InChI |
InChI=1S/C14H20BNS2/c1-5-12-13(6-2)17-18-15(12)16-14-10(3)8-7-9-11(14)4/h7-9,16H,5-6H2,1-4H3 |
InChIキー |
FENNMEYIVPIHQX-UHFFFAOYSA-N |
正規SMILES |
B1(C(=C(SS1)CC)CC)NC2=C(C=CC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


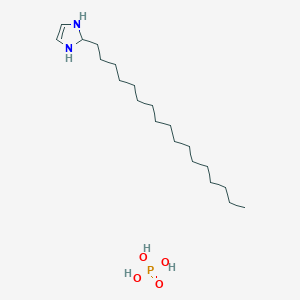
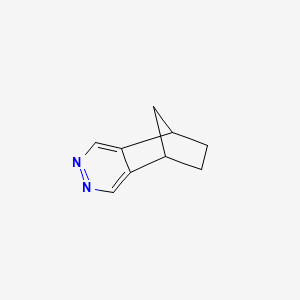
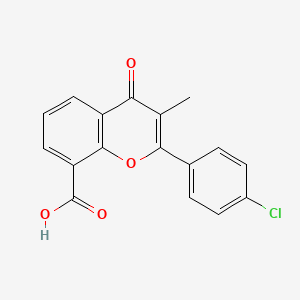
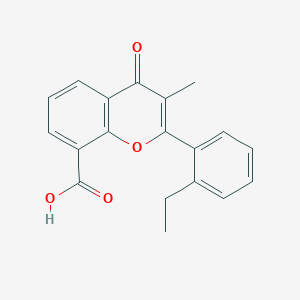
![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
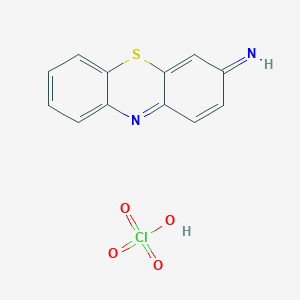
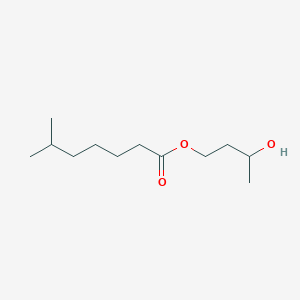
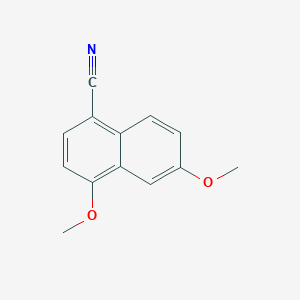
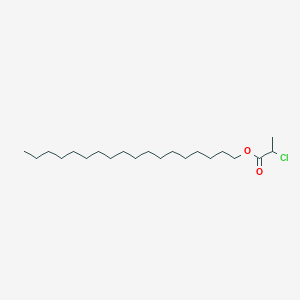
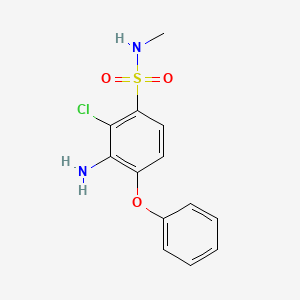
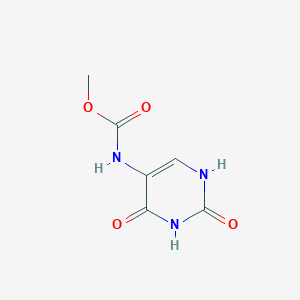

![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14379971.png)
